4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid
Description
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid (CAS: 72817-94-8) is a substituted benzoic acid derivative with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It is characterized by the presence of four functional groups: an amino (-NH₂) at position 4, a cyano (-CN) at position 5, a hydroxyl (-OH) at position 2, and a methyl (-CH₃) group at position 3. This compound is commercially available at 98% purity and is typically stored at room temperature under dry, sealed conditions to maintain stability .
Properties
IUPAC Name |
4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4-7(11)5(3-10)2-6(8(4)12)9(13)14/h2,12H,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIRQABZZUUPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)O)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502740 | |
| Record name | 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72817-94-8 | |
| Record name | 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72817-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of aromatic aldehydes with malononitrile in the presence of ammonium acetate as a catalyst in ethanol . Another approach includes the substitution reaction of benzoic acid with chloromethane or chloroacetic acid in the presence of an acid catalyst such as sulfuric acid or copper chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Overview : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Applications :
- Synthesis of Antimicrobial Agents : Research indicates that derivatives of 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid can be synthesized to create potent antimicrobial agents. For instance, benzamide derivatives have shown promising activity against various bacterial strains .
- Anticancer Activity : Compounds derived from this acid have been investigated for their anticancer properties. Some derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
| Compound Type | Target Activity | IC50 Value (µM) |
|---|---|---|
| Benzamide Derivatives | Anticancer | 5.85 (MCF-7) |
| Cyano-Hydroxy Derivatives | VEGFR-2 Inhibition | 3.0 (A549) |
Material Science
Overview : The compound is utilized in the development of responsive materials and polymers.
Applications :
- Responsive Fibrous Structures : The integration of this compound into fibrous structures allows for the creation of materials that respond to environmental stimuli such as temperature and pH changes. Processing methods include electrospinning and coating techniques.
| Application Type | Methodology | Outcomes |
|---|---|---|
| Responsive Polymers | Electrospinning | Enhanced thermal regulation and color change |
| Stimuli-responsive Fabrics | Weaving/Knitting | Pore adjustment and altered permeability |
Biological Buffering Agent
Overview : The compound acts as a non-ionic organic buffering agent in biological research.
Applications :
- Cell Cultures : It is used to maintain pH levels in cell culture media, particularly within the range of 6 to 8.5, facilitating optimal growth conditions for various cell types .
Pharmaceutical Development
Overview : The compound is being explored for its potential use in drug formulation.
Applications :
- Drug Delivery Systems : Its chemical structure allows for modifications that can enhance drug solubility and bioavailability, making it a candidate for use in advanced drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of derivatives synthesized from this compound demonstrated significant activity against resistant bacterial strains. The synthesized compounds were tested against various pathogens, showing an average reduction in bacterial growth by over 70% compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of benzamide derivatives derived from the compound on MCF-7 and A549 cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments, suggesting their potential as novel therapeutic agents in cancer treatment.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid with structurally or functionally related benzoic acid derivatives, focusing on molecular properties, substituents, and applications.
Table 1: Structural and Physical Properties
Key Comparative Insights:
Functional Group Diversity: The target compound uniquely combines cyano and methyl groups with amino and hydroxyl functionalities, distinguishing it from simpler analogs like 3-amino-4-hydroxybenzoic acid (only -NH₂ and -OH) or halogenated derivatives such as 4-amino-2-chlorobenzoic acid . The cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the methyl group improves lipophilicity .
Molecular Weight and Solubility: With a molecular weight of 192.17 g/mol, the target compound is heavier than most analogs (e.g., 153.13 g/mol for 3-amino-4-hydroxybenzoic acid) due to additional substituents. This may reduce aqueous solubility compared to less substituted derivatives but improve organic solvent compatibility .
Biological and Industrial Relevance: Unlike 4-amino-2-fluoro-5-methoxybenzoic acid, which is explicitly linked to drug development , the target compound’s applications are less documented but inferred to include biochemical research due to its high purity and commercial availability .
Acidity and Stability: The hydroxyl and carboxylic acid groups confer acidity, with pKa values likely influenced by electron-withdrawing cyano and electron-donating methyl groups. This contrasts with halogenated analogs (e.g., 4-amino-2-chlorobenzoic acid), where electronegative substituents lower pKa .
Biological Activity
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid (CAS No: 72817-94-8) is a compound with notable biological activities that make it a subject of interest in pharmacological research. Its structure features an amino group, a cyano group, and a hydroxyl group attached to a methyl-substituted benzoate ring, which contribute to its diverse interactions within biological systems.
- Molecular Formula : C9H8N2O3
- Molecular Weight : Approximately 192.17 g/mol
- Structural Characteristics : The presence of functional groups such as amino, cyano, and hydroxyl enhances its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell signaling and proliferation.
- Gene Expression Modulation : It has been observed to influence the expression levels of genes associated with inflammation and oxidative stress response.
- Cell Signaling Pathways : The compound appears to modulate pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
Table 1: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Effective against specific bacteria |
In Vivo Studies
In animal models, the administration of this compound has demonstrated:
- Dosage-dependent Effects : Lower doses exhibit beneficial effects, while higher doses may lead to toxicity.
- Metabolic Stability : The compound is metabolized primarily by cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy.
Q & A
Q. What purification challenges arise with this compound, and how can they be mitigated?
- Methodological Answer : Address low solubility via recrystallization in DMF/water mixtures. For persistent impurities, use preparative HPLC with C18 columns and acidic mobile phases (0.1% TFA), as employed for triazin-2-yl-amino benzoic acids . Monitor purity with chiral chromatography if stereoisomers form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
